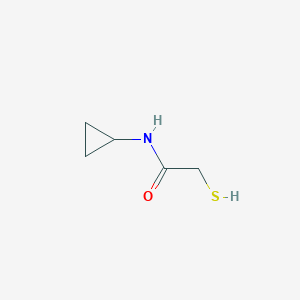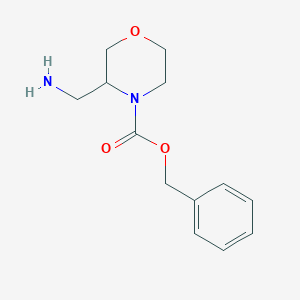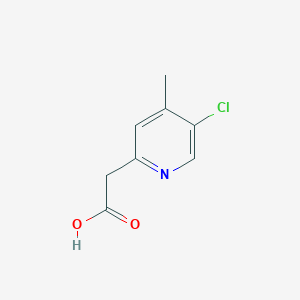
5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine
Overview
Description
“5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula CHBrN . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Physical And Chemical Properties Analysis
The average mass of “this compound” is 173.999 Da and the monoisotopic mass is 172.958847 Da .Mechanism of Action
5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine inhibits the activity of several kinases, including JAK2, FLT3, and RET. It achieves this by binding to the ATP-binding site of these kinases, preventing their activation and downstream signaling. Inhibition of these kinases has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that it can induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine in lab experiments is its high potency and selectivity towards kinases. This allows for the specific targeting of kinases involved in disease processes. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
For research on 5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine include the development of more potent and selective kinase inhibitors, exploration of its potential use in combination therapy, and evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and its effects on various cellular processes. In conclusion, this compound shows promise as a potential drug candidate for the treatment of various diseases, and further research is warranted to fully understand its therapeutic potential.
Scientific Research Applications
5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine has been studied for its potential use in drug development, specifically as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of kinases has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the development of kinase inhibitors has become an active area of research in drug discovery.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, a compound with a similar structure, has been found to interact with Cyclin-dependent kinase 2 (CDK2) in humans .
Cellular Effects
Similar compounds have been shown to have significant effects on cell function . For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit the growth of various cell lines .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a key regulator of cell cycle progression . This suggests that 5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine may also interact with CDK2 or similar enzymes, potentially influencing cell cycle progression and other cellular processes.
properties
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c11-9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYUZGFEMAPZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247923 | |
| Record name | 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886365-84-0 | |
| Record name | 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3293993.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B3294029.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B3294036.png)




![[1-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B3294074.png)



